[5-(2-Fluorophenyl)isoxazol-3-yl]acetonitrile
Overview
Description
[5-(2-Fluorophenyl)isoxazol-3-yl]acetonitrile is a chemical compound with the molecular formula C11H7FN2O and a molecular weight of 202.18 g/mol . It belongs to the isoxazole family, which is known for its significant applications in various fields, including medicinal chemistry and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(2-Fluorophenyl)isoxazol-3-yl]acetonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-fluorobenzonitrile with hydroxylamine to form the isoxazole ring . The reaction conditions often require the presence of a base, such as sodium hydroxide, and a solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
[5-(2-Fluorophenyl)isoxazol-3-yl]acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different functional groups.
Substitution: It can undergo nucleophilic substitution reactions, especially at the fluorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoxazole oxides, while reduction can produce various amines or alcohols .
Scientific Research Applications
[5-(2-Fluorophenyl)isoxazol-3-yl]acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of [5-(2-Fluorophenyl)isoxazol-3-yl]acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often leads to changes in cellular pathways, influencing various biological processes .
Comparison with Similar Compounds
Similar Compounds
- [5-(2-Chlorophenyl)isoxazol-3-yl]acetonitrile
- [5-(2-Bromophenyl)isoxazol-3-yl]acetonitrile
- [5-(2-Methylphenyl)isoxazol-3-yl]acetonitrile
Uniqueness
Compared to its analogs, [5-(2-Fluorophenyl)isoxazol-3-yl]acetonitrile exhibits unique properties due to the presence of the fluorine atom. This substitution can enhance the compound’s stability, lipophilicity, and biological activity, making it a valuable molecule in various applications .
Properties
IUPAC Name |
2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2O/c12-10-4-2-1-3-9(10)11-7-8(5-6-13)14-15-11/h1-4,7H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZAOGZDSTWKQNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NO2)CC#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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